4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Lipophilicity Physicochemical property Drug-likeness

4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a trisubstituted pyrimidine building block (C11H8F4N4; MW 272.2) featuring a 4-fluorophenyl ring, a reactive hydrazinyl group at the 2-position, and a trifluoromethyl group at the 6-position. It belongs to the 2-hydrazinyl-4-aryl-6-(trifluoromethyl)pyrimidine chemotype, a scaffold recognized in patented anti-inflammatory and kinase-inhibitory programs.

Molecular Formula C11H8F4N4
Molecular Weight 272.207
CAS No. 861409-81-6
Cat. No. B2816309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
CAS861409-81-6
Molecular FormulaC11H8F4N4
Molecular Weight272.207
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)F
InChIInChI=1S/C11H8F4N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
InChIKeyBMJZXSFKGHGWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS 861409-81-6): Core Properties and Procurement-Relevant Scaffold Characteristics


4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a trisubstituted pyrimidine building block (C11H8F4N4; MW 272.2) featuring a 4-fluorophenyl ring, a reactive hydrazinyl group at the 2-position, and a trifluoromethyl group at the 6-position . It belongs to the 2-hydrazinyl-4-aryl-6-(trifluoromethyl)pyrimidine chemotype, a scaffold recognized in patented anti-inflammatory and kinase-inhibitory programs [1]. The compound serves as a versatile intermediate for condensation with aldehydes, ketones, and aroyl chlorides to generate hydrazone and aroylhydrazino derivatives for medicinal chemistry and agrochemical research [2][3].

Why 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine Cannot Be Routinely Substituted by In-Class Analogs


Direct substitution of 4-(4-fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine with a closely related analog (e.g., the 4-H, 4-CH3, or 4-Cl congener) introduces quantifiable changes in lipophilicity (XLogP shifts of ≥0.4 log units), molecular weight (differences up to 34.5 Da), and halogen-dependent hydrogen-bonding capacity . The 2-hydrazinyl group is essential for the condensation chemistry that generates bioactive hydrazones and aroylhydrazino derivatives [1]; replacement with 2-thiol or 2-sulfonyl analogs eliminates this synthetic entry, fundamentally altering downstream derivatization pathways. Furthermore, the 4-fluorophenyl substitution is specifically embedded in patented lead series, where positional substitution with 4-chlorophenyl or 4-methylphenyl yields distinct SAR outcomes [2]. Consequently, generic substitution risks invalidating synthetic protocols, confounding structure-activity trends, and compromising patent-defined lead development.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine vs. Closest Analogs


Lipophilicity Modulation: XLogP of 2.5 Offers a Balanced Partition Coefficient Relative to 4-H and 4-Methyl Congeners

The target compound exhibits a computed XLogP3 of 2.5, positioning it between the less lipophilic 4-H analog (XLogP = 2.4) and the substantially more lipophilic 4-methyl analog (LogP = 3.38) . The fluorine substituent imparts an incremental logP increase of ~0.1 unit relative to the unsubstituted phenyl while avoiding the >0.9 log unit jump observed with the 4-methyl derivative. This controlled lipophilicity is relevant for maintaining favorable ADME profiles in medicinal chemistry campaigns where the scaffold serves as a core intermediate .

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight and Topological Polar Surface Area: Target Compound Provides a Distinct Mass-TPSA Profile Within the 4-Aryl Congener Series

The target compound (MW = 272.20 Da; TPSA = 63.8 Ų) occupies a specific physicochemical niche among the 4-aryl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine congeners . Relative to the 4-H analog (MW = 254.21 Da), the fluorine substitution adds +17.99 Da while preserving identical TPSA (63.8 Ų). The 4-chloro congener (MW = 288.66 Da) carries an additional +16.46 Da over the target, and the 4-methyl analog (MW = 268.24 Da) is 3.96 Da lighter . These molecular weight differences are consequential for fragment-based drug design and for procurement specifications where isotopic mass accuracy is critical for LC-MS analytical workflows .

Molecular weight Topological polar surface area Bioavailability prediction

Hydrazinyl Reactivity Enables Exclusive Entry into Aroylhydrazino and Hydrazone Derivatives: A Synthetic Differentiator from 2-Thiol and 2-Sulfonyl Analogs

The 2-hydrazinyl group of the target compound undergoes condensation with aroylchlorides in the presence of a base to form aroylhydrazino derivatives in high yield [1]. This transformation is not accessible to the 2-thiol analog (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol, CAS 359899-79-9) or the 2-methylsulfonyl analog, which lack the requisite nucleophilic hydrazine nitrogen. The target compound's utility as a hydrazone precursor is further demonstrated in the synthesis of antitumor-active hydrazone-substituted pyrimidines, where a structurally analogous scaffold yielded an IC50 of 1.37 µM against PC-3 prostate cancer cells—significantly outperforming the positive control 5-fluorouracil [2]. While this specific IC50 is class-level evidence, it validates the synthetic strategy that begins with a 2-hydrazinyl-4-aryl-6-(trifluoromethyl)pyrimidine core.

Synthetic versatility Hydrazone formation Aroylhydrazination

Patent-Established Scaffold Utility: Explicit Listing of the 4-Fluorophenyl Hydrazinopyrimidine Core in US 7,317,014 for Anti-Inflammatory Indications

US Patent 7,317,014 B2, which covers bio-active pyrimidine molecules with COX-2 and cytokine inhibitory activity, explicitly exemplifies 4-Hydrazino-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine—a compound derived directly from the target compound scaffold via 5-phenyl substitution [1]. The patent discloses that compounds of this class are useful for treating rheumatoid arthritis, inflammatory bowel disease, cancer, and other cytokine-mediated diseases. The 4-fluorophenyl-substituted example is listed alongside 4-chlorophenyl and 4-methylphenyl variants, indicating that the fluorine-specific substitution pattern was intentionally selected during lead optimization and is not interchangeable with the chloro or methyl analogs [1]. This establishes the target compound as a key synthetic intermediate to a patented, biologically validated chemotype.

Patent composition-of-matter Anti-inflammatory COX inhibition

Optimal Procurement and Research Application Scenarios for 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine


Medicinal Chemistry Programs Targeting COX-2/Inflammatory Cytokine Pathways Requiring the Patented 4-Fluorophenyl Hydrazinopyrimidine Scaffold

When constructing a focused compound library for COX-2 or cytokine inhibition (TNF-α, IL-1β), the US 7,317,014 patent specifically enumerates the 4-fluorophenyl-2-hydrazinopyrimidine core. Using the target compound as the synthetic entry point ensures direct access to the exemplified lead series and preserves the patent-defined SAR space [1]. Substituting the 4-chlorophenyl or unsubstituted phenyl analog in early-stage synthesis would direct the program away from the fluorine-specific lead cluster validated in the patent.

Synthesis of Hydrazone and Aroylhydrazino Derivatives for Antitumor and Antimicrobial Screening Cascades

The 2-hydrazinyl functionality uniquely enables condensation with substituted benzaldehydes, heteroaryl aldehydes, and aroyl chlorides to generate structurally diverse hydrazone and aroylhydrazino derivatives [2][3]. Class-level evidence demonstrates that hydrazone-substituted 4-aryl-6-(trifluoromethyl)pyrimidines can achieve single-digit micromolar IC50 values against cancer cell lines (e.g., PC-3 IC50 = 1.37 µM) [3]. Procurement of the target compound as a common intermediate allows systematic SAR exploration across multiple electrophilic coupling partners.

Procurement for Fragment-Based or Structure-Guided Drug Design Where Precise Physicochemical Properties Are Critical

With a molecular weight of 272.20 Da, TPSA of 63.8 Ų, and XLogP of 2.5, the target compound resides within lead-like property space . Its balanced lipophilicity—more polar than the 4-methyl analog (LogP 3.38) and only marginally more lipophilic than the 4-H analog (XLogP 2.4)—makes it the preferred fragment when downstream ADME optimization is anticipated . The defined TPSA and H-bond donor/acceptor profile (2 HBD, 8 HBA) further support computational docking and pharmacophore modeling workflows.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.